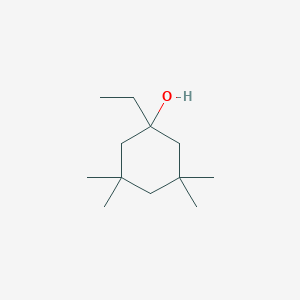
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclohexanol derivative characterized by the presence of ethyl and tetramethyl substituents on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{3,3,5,5-tetramethylcyclohexanone} + \text{ethylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3,3,5,5-tetramethylcyclohexanone.
Reduction: 1-Ethyl-3,3,5,5-tetramethylcyclohexane.
Substitution: 1-Ethyl-3,3,5,5-tetramethylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
1-Ethyl-3,5-dimethylcyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexane, 1,1,3,5-tetramethyl-, trans-: Similar structure but different substituent positions, leading to different chemical properties.
Uniqueness: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H24O |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-ethyl-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h13H,6-9H2,1-5H3 |
Clave InChI |
SPECQTZOKMFQJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CC(C1)(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



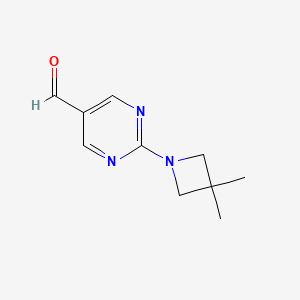

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

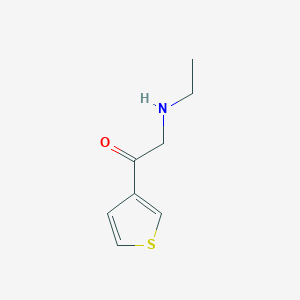
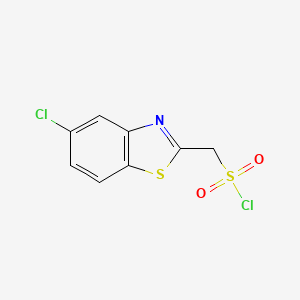
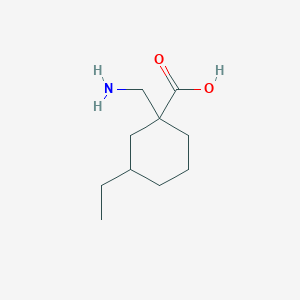

methanol](/img/structure/B13172399.png)


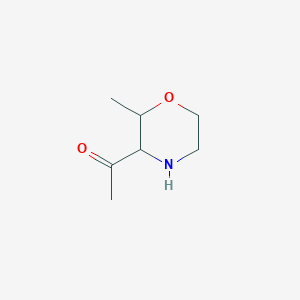
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
